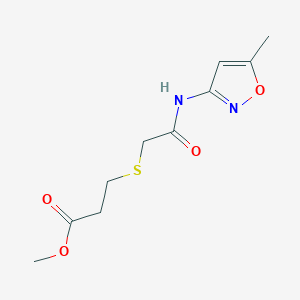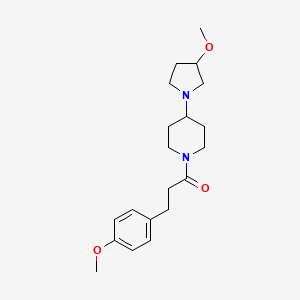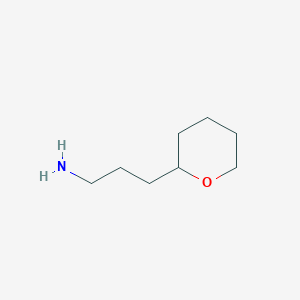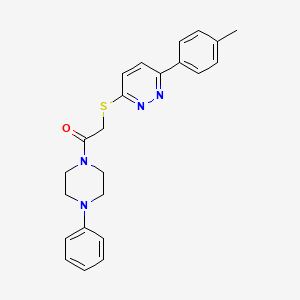
Methyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 5-methylisoxazole, which is a type of isoxazole . Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of compounds containing 5-methylisoxazole can be quite complex and can vary depending on the side-chain substituents . For instance, N1, N3-bis(5-methylisoxazol-3-yl)malonamide has three distinct forms: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactions involving 5-methylisoxazole derivatives can be quite diverse . For instance, a one-pot three-component condensation reaction of 3-amino-5-methylisoxazole, aryl aldehyde, and 2-naphthol can afford the corresponding 3-amino isoxazolmethylnaphthols .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methylisoxazole derivatives can vary greatly depending on their structure . For instance, 3-Amino-5-methylisoxazole has a molecular weight of 98.10 and a melting point of 59-61 °C (lit.) .Scientific Research Applications
Neuroprotection and Excitatory Amino Acid Receptor Antagonism
The compound has been explored for its role in neuroprotection and as an antagonist at non-N-methyl-D-aspartic acid (NMDA) excitatory amino acid receptors. Notably, the isoxazole amino acid AMPA, a selective agonist at the AMPA subtype of excitatory amino acid (EAA) receptors, has been a lead for developing novel EAA receptor antagonists. These compounds, including those related to the subject compound, have demonstrated effectiveness in antagonizing excitation induced by certain agonists and protecting against neurotoxic effects, such as those induced by kainic acid (Krogsgaard‐Larsen et al., 1991).
Corrosion Inhibition
Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and similar compounds have shown significant effectiveness as corrosion inhibitors. These compounds, including those structurally related to the subject compound, are highly effective in preventing corrosion of materials like C38 steel in hydrochloric acid solutions, demonstrating their potential in industrial applications (Missoum et al., 2013).
Heteroaryl Analogues in Pharmacology
Compounds structurally related to the subject compound have been synthesized and tested for pharmacological properties. These include AMPA analogues where the methyl group is replaced with different 5-membered heterocyclic rings. Their affinities and potencies at AMPA receptors vary significantly, depending on the structure and electrostatic potential of the heterocyclic substituent (Bang-Andersen et al., 1997).
Food and Biological Chemistry
The compound is related to Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde involved in various enzymatic and nonenzymatic reactions. MG modifies arginine and lysine residues in proteins, forming advanced glycation end-products, which are associated with complications in diabetes and neurodegenerative diseases (Nemet et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The compound contains a 5-methylisoxazol-3-yl group , which is known to interact with various biological targets. The exact target would depend on the overall structure of the compound and the biological context in which it is used.
Mode of Action
Compounds containing a 5-methylisoxazol-3-yl group are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Compounds containing a 5-methylisoxazol-3-yl group have been used in the synthesis of various bioactive molecules . The affected pathways would depend on the specific biological target of the compound.
Properties
IUPAC Name |
methyl 3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-5-8(12-16-7)11-9(13)6-17-4-3-10(14)15-2/h5H,3-4,6H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEJHGTZCBOVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2773146.png)
![4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate](/img/structure/B2773147.png)

![4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2773149.png)
![N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2773154.png)
![tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B2773155.png)

![2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid](/img/structure/B2773159.png)
![4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2773160.png)

